1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine
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Overview
Description
1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a tolyl group, and a trichloromethyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of 4-chlorobenzaldehyde with p-toluidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with trichloromethyl isocyanate under controlled conditions to yield the desired imidazolidine compound. The reaction conditions often include maintaining a specific temperature range and using solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trichloromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trifluoromethyl)imidazolidine: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
1-(4-Chlorophenyl)-3-(p-tolyl)-2-(methyl)imidazolidine: Similar structure but with a methyl group instead of a trichloromethyl group.
Uniqueness
1-(4-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61545-18-4 |
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Molecular Formula |
C17H16Cl4N2 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H16Cl4N2/c1-12-2-6-14(7-3-12)22-10-11-23(16(22)17(19,20)21)15-8-4-13(18)5-9-15/h2-9,16H,10-11H2,1H3 |
InChI Key |
NGDBVQRPFKIPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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